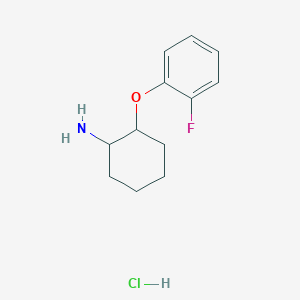

2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;/h1,3,5,7,10,12H,2,4,6,8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUKXRXPOVMWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

One common approach involves nucleophilic aromatic substitution (S_NAr) or nucleophilic substitution on cyclohexanone derivatives:

Step 1: Preparation of 2-(2-fluorophenoxy)cyclohexanone

Starting from cyclohexanone, the 2-fluorophenoxy group is introduced via reaction with 2-fluorophenol under basic conditions to form 2-(2-fluorophenoxy)cyclohexanone. This step typically employs a base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide) to facilitate the nucleophilic attack of the phenolate ion on the cyclohexanone derivative.

Step 2: Reductive amination

The ketone group at the 1-position is converted to the amine via reductive amination. This involves reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation with a metal catalyst (e.g., Pd/C).

Step 3: Formation of hydrochloride salt

The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt of 2-(2-fluorophenoxy)cyclohexan-1-amine.

This method is supported by general organic synthesis principles and is consistent with the structural requirements of the compound.

Alternative Routes from Cyclopropyl Precursors

Patent CN102643180B describes preparation methods related to fluorophenyl cyclopropyl ketones, which can be precursors for fluorophenoxy cyclohexylamines through ring expansion and functional group transformations:

The patent outlines the preparation of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone derivatives, which can be intermediates in synthesizing fluorophenyl substituted cyclohexane derivatives.

The process involves radical initiators (e.g., benzoyl peroxide), solvents like dichloromethane or toluene, and halogenation steps to introduce reactive sites.

Subsequent ring expansion and amination steps yield the desired cyclohexan-1-amine derivatives.

While the patent focuses on cyclopropylethanone intermediates, these can be adapted for the synthesis of this compound through controlled ring transformations and nucleophilic substitutions.

Research Findings and Data Summary

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| 2-(2-fluorophenoxy)cyclohexanone synthesis | 2-Fluorophenol, K2CO3, DMF, heat | Efficient nucleophilic substitution to form ether linkage |

| Reductive amination | NH3 or amine source, NaBH3CN or Pd/C, H2 | Converts ketone to amine with high selectivity |

| Hydrochloride salt formation | HCl in ethanol or ether | Stable crystalline salt, improves handling |

| Alternative cyclopropyl route | Benzoyl peroxide, halogen source, DCM/toluene, radical initiators | Provides halogenated intermediates for ring expansion |

Analytical and Purification Considerations

Purification of intermediates and final product typically involves recrystallization or chromatographic techniques.

Characterization is done via NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the substitution pattern and amine functionality.

Formation of the hydrochloride salt improves compound stability and solubility, facilitating further applications.

Chemical Reactions Analysis

2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alcohol.

Biological Activity

2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a fluorophenoxy group, which is significant for its biological activity. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to regulate vascular functions and possess anti-inflammatory properties .

Inhibition Studies

In vitro studies have demonstrated that derivatives of cyclohexanamine compounds exhibit potent inhibition against sEH, with IC50 values in the low nanomolar range. For instance, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid was noted for its exceptional potency (IC50 = 1.3 ± 0.05 nM) and high oral bioavailability .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the cyclohexane ring and the introduction of electron-withdrawing groups, such as fluorine, significantly enhance the compound's potency. A comparative analysis of various derivatives has shown that those with optimal substituents exhibit improved binding affinity and selectivity towards their targets.

| Compound | IC50 (nM) | Target | Notes |

|---|---|---|---|

| Compound A | 1.3 ± 0.05 | sEH | High oral bioavailability |

| Compound B | 2.0 | FAAH | Moderate inhibition in liver |

| Compound C | 15 | COX-2 | Anti-inflammatory properties |

Case Studies

Several studies have investigated the therapeutic implications of this compound:

- Hypertension Treatment : In animal models, administration of sEH inhibitors has been associated with reduced blood pressure and improved vascular function. The compound showed promise in treating conditions related to hypertension by modulating EET levels .

- Inflammation : The anti-inflammatory potential was evaluated using RAW264.7 macrophage cells, where compounds similar to this compound demonstrated significant reductions in iNOS and COX-2 expression levels, indicating a potential for treating inflammatory diseases .

- Cancer Research : Investigations into the role of cytochrome P450 enzymes in drug metabolism revealed that compounds like this compound could influence chemotherapeutic efficacy by modulating drug activation and detoxification pathways .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in various medical conditions. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Key Areas of Research:

- Anticancer Activity: Research indicates that compounds similar to 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride exhibit antiproliferative effects against different cancer cell lines. For example, studies have shown that derivatives can inhibit cell growth in melanoma and breast cancer models .

- Neuroprotective Effects: There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been linked to the inhibition of neutral sphingomyelinase 2, which is relevant in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Receptor Binding: The compound may selectively bind to specific receptors involved in neurotransmission, influencing signaling pathways critical for cellular communication.

- Enzyme Inhibition: It has been suggested that this compound may inhibit certain enzymes, which could be beneficial in therapeutic contexts such as cancer treatment .

Case Studies and Experimental Findings

Several studies have documented the biological activity and therapeutic potential of related compounds:

| Study | Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study A | 2-(2-Fluorophenoxy)cyclohexan-1-amine | nSMase2 | 10 | Inhibition of exosome release |

| Study B | Analog B | Topoisomerase IIα | 5 | Antiproliferative in cancer cells |

| Study C | Analog C | Various receptors | 15 | Modulation of neurotransmission |

These findings indicate that structural modifications can significantly influence the potency and selectivity of compounds related to this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride and selected analogs:

*Molecular weight calculated based on formula C₁₂H₁₅ClFNO.

Key Observations:

- Substituent Effects: The 2-fluorophenoxy group in the target compound contrasts with analogs bearing methylphenoxy (e.g., 2-(3-methylphenoxy)-), alkyloxy (e.g., 3-methylbutoxy-), or heteroaromatic substituents (e.g., pyridinyloxy in ). Fluorine atoms enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

- Chirality : Compounds like rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine HCl exhibit stereochemical complexity, which can influence receptor binding and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and identity of 2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (≥98% as per batch-specific certificates). For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight (271.8 g/mol) and fragmentation patterns. Cross-reference with elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. How should this compound be stored to maintain stability in long-term research applications?

- Methodology : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies indicate ≥5 years under these conditions. For reconstitution, use anhydrous solvents (e.g., DMSO or ethanol) to prevent hydrolysis. Regularly verify integrity via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect degradation .

Q. What synthetic routes are commonly employed to produce this compound?

- Methodology : Arylcyclohexylamine synthesis typically involves Friedel-Crafts alkylation of 2-fluorophenol with cyclohexene oxide, followed by amination via reductive alkylation (e.g., using NaBH₃CN). The hydrochloride salt is formed via HCl gas treatment in anhydrous diethyl ether. Purification is achieved via recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in solubility data across different experimental conditions?

- Methodology : Solubility varies with solvent polarity and temperature. For aqueous buffers (pH 7.4), solubility is limited (<1 mg/mL), but improves in polar aprotic solvents (e.g., DMSO: >50 mg/mL). Use dynamic light scattering (DLS) to assess aggregation. If conflicting data arise, perform controlled solubility assays under standardized conditions (e.g., 25°C, inert atmosphere) and validate via UV-Vis spectroscopy .

Q. What strategies optimize the compound’s bioavailability in in vivo neuropharmacology studies?

- Methodology : Due to poor blood-brain barrier (BBB) penetration, consider prodrug modifications (e.g., esterification of the amine group) or co-administration with BBB permeabilizers (e.g., mannitol). Pharmacokinetic profiling via LC-MS/MS in rodent plasma and brain homogenates can quantify bioavailability. Compare results with structural analogs (e.g., ketamine derivatives) to identify structure-activity relationships (SAR) .

Q. How do structural modifications (e.g., fluorination position) impact receptor binding affinity?

- Methodology : The 2-fluorophenoxy group enhances σ₁ receptor affinity due to fluorine’s electron-withdrawing effects. To test this, synthesize analogs with fluorination at 3- or 4-positions and conduct competitive binding assays using radiolabeled ligands (e.g., [³H]DTG for σ₁ receptors). Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses and validate experimental IC₅₀ values .

Q. How should researchers address contradictions in reported stability under oxidative conditions?

- Methodology : Conflicting stability data may arise from varying oxidant concentrations. Perform accelerated degradation studies using hydrogen peroxide (0.1–3% v/v) and monitor via HPLC. Identify degradation products (e.g., cyclohexanone derivatives) using high-resolution mass spectrometry (HRMS). Stability-indicating methods (e.g., forced degradation protocols per ICH guidelines) ensure reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.